molecular formula C19H15BrO5 B3275103 (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-31-8

(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B3275103
CAS No.: 620546-31-8
M. Wt: 403.2 g/mol
InChI Key: XLVODEIZSYWTTH-MFOYZWKCSA-N
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Description

(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS 620546-31-8) is a synthetic small molecule with a molecular formula of C19H15BrO5 and a molecular weight of 403.22 g/mol . This compound is characterized by a benzofuran core structure, a common motif in medicinal chemistry, which is functionalized with a 2-bromobenzylidene group and a methyl propanoate side chain . Researchers can utilize this compound as a key intermediate in organic synthesis and drug discovery efforts, particularly for the development of novel heterocyclic compounds . The Z-configuration of the benzylidene group is specified, which is critical for its stereochemical properties and potential interactions with biological targets. While the specific mechanism of action for this compound is an area of active investigation, related small molecules featuring dihydrobenzofuran and propanoic acid derivatives have demonstrated significant research value. For instance, structurally similar compounds have been identified as potent activators of the PKM2 (pyruvate kinase M2) enzyme, showing promise in preclinical models for neuroprotective applications, such as countering photoreceptor degeneration . Other research into furan and benzofuran derivatives highlights their potential in creating compounds with antimicrobial activity . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVODEIZSYWTTH-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting intermediate undergoes cyclization to form the benzofuran ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and other high-value products.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Structural Insights :

  • Halogen Effects : Bromine (target) and chlorine () differ in polarizability, affecting binding to hydrophobic pockets or metal ions in biological targets. Fluorine () offers strong electronegativity but minimal steric bulk.
  • Methoxy vs.

Ester Group Variations

Compound Ester Group Key Differences
Target compound Methyl propanoate Compact ester group; moderate lipophilicity
2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid Free carboxylic acid Increased polarity; potential for salt formation or hydrogen bonding
[(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl] propanoate Propionate ester Longer alkyl chain may enhance membrane permeability but reduce solubility

Functional Group Impact :

  • Methyl vs.
  • Acid vs. Ester : The free carboxylic acid () could enhance water solubility and ionic interactions but may limit blood-brain barrier penetration.

Bioactivity and Pharmacological Considerations

While direct studies on the target compound are scarce, structural analogs suggest bioactivity trends:

  • Halogenated Derivatives : Bromine and chlorine substituents (target, ) are common in antimicrobial and anticancer agents due to halogen bonding and enhanced stability .
  • Methoxy-Substituted Analogs : Compounds like may exhibit altered enzyme inhibition profiles due to electron-donating effects .
  • Natural Product Inspiration : Benzofuran scaffolds are prevalent in plant-derived bioactive molecules, though synthetic derivatives often show enhanced potency .

Biological Activity

Overview

(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also referred to as a benzofuran derivative, exhibits a range of biological activities attributed to its unique chemical structure. This compound is characterized by the presence of a bromobenzylidene moiety and a dihydrobenzofuran ring, which contribute to its potential therapeutic applications.

  • Chemical Formula : C18H13BrO5
  • Molecular Weight : 389.2 g/mol
  • CAS Number : 890633-05-3

The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds with benzofuran structures often modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects. The bromobenzylidene group enhances the binding affinity to specific targets, potentially increasing the compound's efficacy in therapeutic contexts .

Antinociceptive Effects

Research has indicated that derivatives of benzofuran, including compounds similar to this compound, exhibit significant antinociceptive properties. For instance, studies on related compounds demonstrated their effectiveness in models of neuropathic pain, suggesting that they may act as selective agonists for cannabinoid receptors (CB2), which are implicated in pain modulation without central side effects .

Anti-inflammatory Properties

Benzofuran derivatives have been shown to possess anti-inflammatory activities. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses, making such compounds promising candidates for treating inflammatory diseases .

Research Findings and Case Studies

StudyCompoundFindings
MDA42Exhibited antinociceptive activity in neuropathic pain models comparable to established analgesics.
MDA7Demonstrated selective CB2 receptor agonism with reduced psychoactive effects.
Benzofuran DerivativeShowed significant inhibition of inflammatory markers in vitro and in vivo models.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzofuran core followed by the introduction of the bromobenzylidene group under controlled conditions.

Q & A

Q. What are the key steps and critical parameters for synthesizing (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

The synthesis typically involves:

  • Condensation : Reacting a bromobenzaldehyde derivative with a substituted benzofuran precursor under acidic conditions (e.g., HCl in ethanol) to form the benzylidene moiety .
  • Esterification : Introducing the methoxypropanoate group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the (Z)-isomer . Critical parameters include temperature control (60–80°C for condensation) and solvent polarity to favor the Z-configuration .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry (e.g., coupling constants for Z-configuration) and functional groups (e.g., ester carbonyl at ~170 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification (m/z 433.25) .
  • X-ray crystallography : Resolves crystal packing and absolute configuration but requires high-purity crystals .

Q. What biological activities are associated with this compound, and how are they evaluated?

Preliminary studies suggest anti-inflammatory (COX-2 inhibition via ELISA) and anticancer (MTT assays on HeLa or MCF-7 cells) activities. Mechanisms may involve disrupting redox balance (ROS assays) or apoptosis pathways (caspase-3 activation) .

Q. How do solubility and stability impact experimental design?

  • Solubility : Optimized using DMSO for in vitro assays (<0.1% v/v to avoid cytotoxicity) or PEG-400 for in vivo studies .
  • Stability : Degradation under UV light or basic pH requires storage in amber vials at –20°C and pH-buffered solutions .

Q. How does the Z-isomer influence biological activity compared to the E-isomer?

The Z-configuration enhances steric alignment with hydrophobic enzyme pockets (e.g., COX-2), increasing binding affinity. Comparative studies involve isolating isomers via chiral HPLC and testing IC50_{50} values .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve benzylidene formation efficiency by 20–30% .
  • Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves yield (75% → 90%) via controlled dielectric heating .
  • Flow chemistry : Continuous reactors enhance reproducibility and scalability .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) to assess bioavailability limitations .
  • Metabolite identification : UPLC-QTOF-MS detects active/inactive metabolites influencing efficacy .
  • Dose-response recalibration : Adjust in vivo dosing based on hepatic clearance rates .

Q. What structure-activity relationships (SAR) guide derivative design?

  • Substituent effects :
PositionModificationImpact
2-BromoReplacement with Cl or NO2_2Alters electron-withdrawing effects, modulating COX-2 affinity
MethoxypropanoateSwitching to ethyl estersReduces logP, improving solubility but decreasing membrane permeability
  • Scaffold hopping : Hybridizing with coumarin or flavone cores enhances multitarget activity .

Q. What computational methods predict binding modes and metabolic pathways?

  • Molecular docking (AutoDock Vina) : Simulates interactions with COX-2 (PDB: 5KIR) to prioritize derivatives with lower ΔG values .
  • MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .
  • ADMET prediction (SwissADME) : Forecasts CYP450 metabolism and blood-brain barrier penetration .

Q. How can analytical methods resolve co-eluting impurities in HPLC?

  • 2D-LC : Orthogonal separation (HILIC followed by RP-HPLC) isolates trace impurities .
  • Ion mobility spectrometry : Differentiates isomers with similar retention times .
  • DoE optimization : Central composite design adjusts mobile phase pH and gradient slope for resolution >2.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Reactant of Route 2
Reactant of Route 2
(Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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